molecular formula C13H19NO2 B12995321 4-Butoxy-3,5-dimethylbenzamide

4-Butoxy-3,5-dimethylbenzamide

Cat. No.: B12995321
M. Wt: 221.29 g/mol
InChI Key: ZUGXRJXXSGRUSS-UHFFFAOYSA-N
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Description

4-Butoxy-3,5-dimethylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to a benzene ring. This particular compound has a butoxy group and two methyl groups attached to the benzene ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-3,5-dimethylbenzamide typically involves the reaction of 4-butoxy-3,5-dimethylbenzoic acid with an amine source. One common method is the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The choice of reagents and solvents may also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-3,5-dimethylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The butoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

4-Butoxy-3,5-dimethylbenzamide has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Butoxy-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The butoxy and methyl groups may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Butoxybenzamide: Lacks the methyl groups, which may affect its reactivity and binding properties.

    3,5-Dimethylbenzamide: Lacks the butoxy group, which can influence its solubility and chemical behavior.

    4-Methoxy-3,5-dimethylbenzamide: Similar structure but with a methoxy group instead of a butoxy group, affecting its polarity and reactivity.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-butoxy-3,5-dimethylbenzamide

InChI

InChI=1S/C13H19NO2/c1-4-5-6-16-12-9(2)7-11(13(14)15)8-10(12)3/h7-8H,4-6H2,1-3H3,(H2,14,15)

InChI Key

ZUGXRJXXSGRUSS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1C)C(=O)N)C

Origin of Product

United States

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